Cas no 2839158-36-8 (2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride)

2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride is a nitrophenyl-substituted allylamine derivative, primarily utilized as a key intermediate in organic synthesis and pharmaceutical research. Its structural features, including the nitro group and reactive amine moiety, make it valuable for constructing more complex molecules, particularly in the development of bioactive compounds. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is often employed in nucleophilic addition reactions, polymerization studies, and as a precursor for heterocyclic frameworks. Its well-defined reactivity profile and compatibility with various synthetic conditions underscore its utility in medicinal chemistry and materials science applications.
2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride structure
2839158-36-8 structure
商品名:2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride
CAS番号:2839158-36-8
MF:C9H11ClN2O2
メガワット:214.648841142654
CID:5815402
PubChem ID:165891511

2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride
    • 2-(4-nitrophenyl)prop-2-en-1-amine;hydrochloride
    • EN300-39676038
    • 2839158-36-8
    • 2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride
    • インチ: 1S/C9H10N2O2.ClH/c1-7(6-10)8-2-4-9(5-3-8)11(12)13;/h2-5H,1,6,10H2;1H
    • InChIKey: HGBMTEITSFVIOM-UHFFFAOYSA-N
    • ほほえんだ: Cl.[O-][N+](C1C=CC(=CC=1)C(=C)CN)=O

計算された属性

  • せいみつぶんしりょう: 214.0509053g/mol
  • どういたいしつりょう: 214.0509053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 202
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.8Ų

2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-39676038-0.05g
2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride
2839158-36-8 95.0%
0.05g
$226.0 2025-03-16
Enamine
EN300-39676038-5.0g
2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride
2839158-36-8 95.0%
5.0g
$2816.0 2025-03-16
Enamine
EN300-39676038-0.5g
2-(4-nitrophenyl)prop-2-en-1-amine hydrochloride
2839158-36-8 95.0%
0.5g
$758.0 2025-03-16
Aaron
AR028BD9-50mg
2-(4-nitrophenyl)prop-2-en-1-aminehydrochloride
2839158-36-8 95%
50mg
$336.00 2025-02-16
Aaron
AR028BD9-1g
2-(4-nitrophenyl)prop-2-en-1-aminehydrochloride
2839158-36-8 95%
1g
$1361.00 2025-02-16
1PlusChem
1P028B4X-500mg
2-(4-nitrophenyl)prop-2-en-1-aminehydrochloride
2839158-36-8 95%
500mg
$999.00 2024-05-07
Aaron
AR028BD9-100mg
2-(4-nitrophenyl)prop-2-en-1-aminehydrochloride
2839158-36-8 95%
100mg
$489.00 2025-02-16
1PlusChem
1P028B4X-100mg
2-(4-nitrophenyl)prop-2-en-1-aminehydrochloride
2839158-36-8 95%
100mg
$479.00 2024-05-07
1PlusChem
1P028B4X-1g
2-(4-nitrophenyl)prop-2-en-1-aminehydrochloride
2839158-36-8 95%
1g
$1262.00 2024-05-07
1PlusChem
1P028B4X-10g
2-(4-nitrophenyl)prop-2-en-1-aminehydrochloride
2839158-36-8 95%
10g
$5224.00 2023-12-17

2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride 関連文献

2-(4-Nitrophenyl)prop-2-en-1-amine hydrochlorideに関する追加情報

2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride: A Comprehensive Overview

The compound 2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride (CAS No. 2839158-36-8) is a notable chemical entity with significant applications in the fields of organic chemistry and pharmacology. This compound, often referred to as N-(4-nitrophenyl)-propenamine hydrochloride, is characterized by its unique structure, which includes a nitrophenyl group attached to a propenamine moiety. The presence of the nitro group (-NO₂) on the aromatic ring imparts distinct electronic properties, making this compound a valuable substrate for various chemical reactions and biological studies.

Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of 2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride. One such approach involves the use of microwave-assisted synthesis, which not only enhances reaction efficiency but also reduces reaction time significantly. This method has been widely adopted in academic and industrial settings due to its scalability and reproducibility. Additionally, the compound's ability to undergo further functionalization has made it a versatile building block in the construction of complex molecules, particularly in drug discovery programs targeting cancer and inflammatory diseases.

The pharmacological profile of N-(4-nitrophenyl)-propenamine hydrochloride has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of key inflammatory pathways such as COX-2 (cyclooxygenase-2) and NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells). Furthermore, emerging research suggests that this compound may exhibit anti-cancer properties by modulating signaling pathways associated with cell proliferation and apoptosis. These findings underscore its potential as a lead compound for developing novel therapeutic agents.

In terms of structural characterization, 2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride has been analyzed using advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) and X-ray crystallography. These studies have provided insights into its three-dimensional conformation, which is critical for understanding its interactions with biological targets. The compound's planar structure facilitates π–π stacking interactions, which are essential for binding to protein surfaces in biological systems.

The application of N-(4-nitrophenyl)-propenamine hydrochloride extends beyond pharmacology into materials science. Researchers have explored its use as a precursor for synthesizing advanced materials such as graphene oxide-based composites. These materials exhibit enhanced mechanical and electrical properties, making them suitable for applications in nanotechnology and electronics.

In conclusion, 2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride (CAS No. 2839158-36-8) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with its promising pharmacological profile, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to unravel its full potential, this compound is expected to play an increasingly important role in advancing modern science and technology.

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